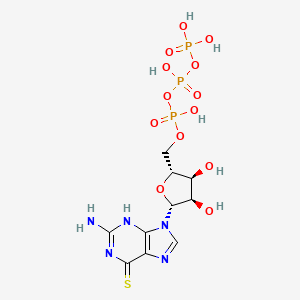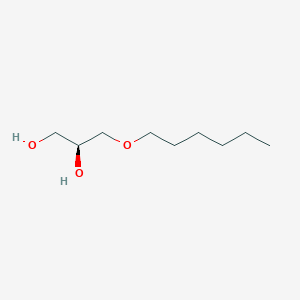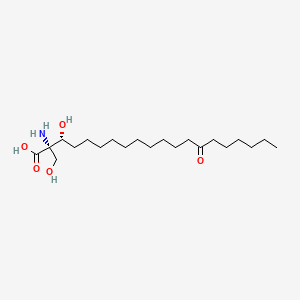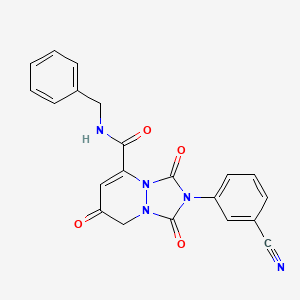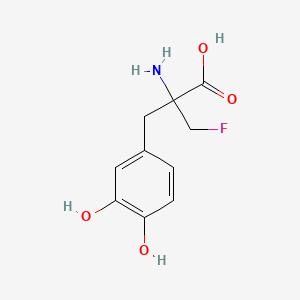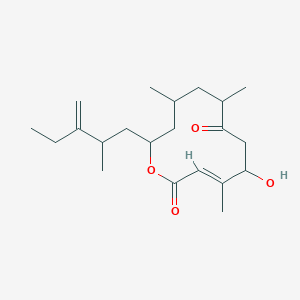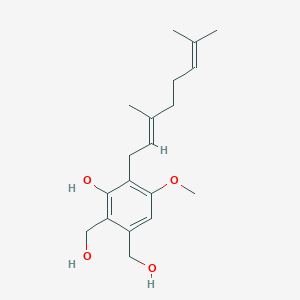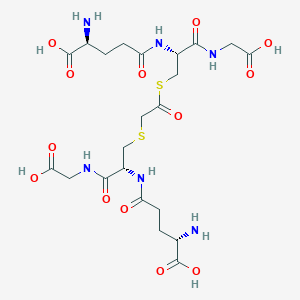
2-(S-Glutathionyl)acetyl glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(S-Glutathionyl)acetyl glutathione belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. 2-(S-Glutathionyl)acetyl glutathione is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-(S-Glutathionyl)acetyl glutathione is a peptide.
Wissenschaftliche Forschungsanwendungen
Glutathione Metabolism and Health Implications
Glutathione, including forms like 2-(S-Glutathionyl)acetyl glutathione, plays a significant role in antioxidant defense, nutrient metabolism, and regulation of cellular events. It's involved in various physiological processes such as gene expression, cell proliferation, apoptosis, cytokine production, and immune response. Its deficiency is linked to diseases like Alzheimer's, Parkinson's, liver disease, and diabetes (Wu et al., 2004).
Posttranslational Modification and Enzyme Regulation
2-(S-Glutathionyl)acetyl glutathione is involved in posttranslational modifications, such as glutathionylation, affecting enzyme activities. For example, glutathionylation of Glyoxalase 1 (Glo1) inhibits its activity, impacting glucose metabolism in cells (Birkenmeier et al., 2010).
Neurodegenerative Diseases
2-(S-Glutathionyl)acetyl glutathione, through its role in glutathione metabolism, may have implications in neurodegenerative diseases. N-acetylcysteine, a precursor of glutathione, shows promise in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Psychiatric Disorders
Glutathione precursors, like N-acetylcysteine, are being explored for their potential in treating psychiatric disorders. These compounds may exert effects beyond being antioxidants, modulating neurotropic and inflammatory pathways (Dean et al., 2011).
Protein Regulation in Cyanobacteria
Research on cyanobacteria has revealed that glutathionylation constitutes a major mechanism for regulating metabolism under oxidative stress conditions. This highlights the significance of 2-(S-Glutathionyl)acetyl glutathione in broader biological contexts (Chardonnet et al., 2015).
Antioxidant Therapy
N-acetylcysteine, related to glutathione metabolism, has been used as an antidote for cysteine/glutathione deficiency in various conditions, underscoring the therapeutic importance of maintaining glutathione levels (Atkuri et al., 2007).
Redox-Dependent Regulation in Cells
S-Glutathionylation, involving compounds like 2-(S-Glutathionyl)acetyl glutathione, is a regulatory device from bacteria to humans. It serves to regulate cellular processes and prevent irreversible oxidation of protein thiols (Dalle-Donne et al., 2009).
Eigenschaften
Produktname |
2-(S-Glutathionyl)acetyl glutathione |
|---|---|
Molekularformel |
C22H34N6O13S2 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N6O13S2/c23-10(21(38)39)1-3-14(29)27-12(19(36)25-5-16(31)32)7-42-9-18(35)43-8-13(20(37)26-6-17(33)34)28-15(30)4-2-11(24)22(40)41/h10-13H,1-9,23-24H2,(H,25,36)(H,26,37)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,38,39)(H,40,41)/t10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
QEJUVDVAWJBQIG-CYDGBPFRSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CSCC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSCC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



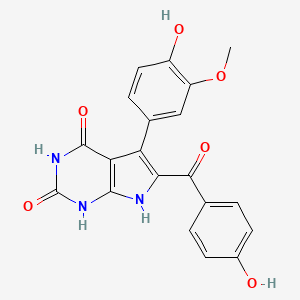
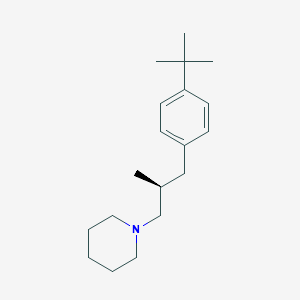
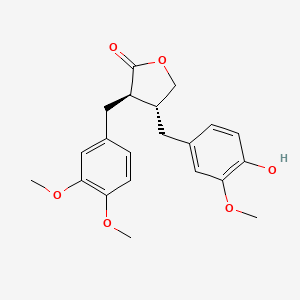
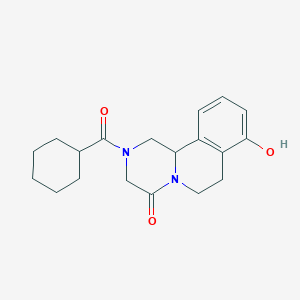
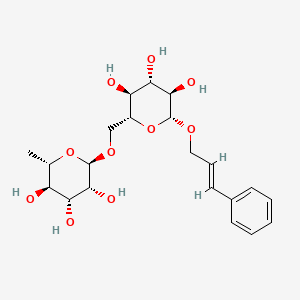
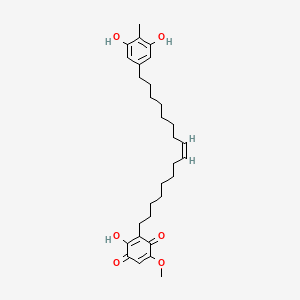
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
